Anisotropine methylbromide

Description

Properties

IUPAC Name |

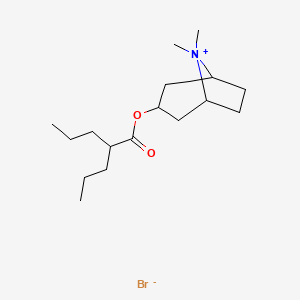

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1/t14-,15+,16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFKGMJOKUZAJM-JXMYBXCISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022612 | |

| Record name | Anisotropine methylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.4 [ug/mL] (The mean of the results at pH 7.4), SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER, SOL IN ETHANOL; INSOL IN DIETHYL ETHER | |

| Record name | SID855548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETONE, WHITE, GLISTENING POWDER OR PLATES | |

CAS No. |

80-50-2 | |

| Record name | Anisotropine methylbromide [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisotropine methylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octatropine methylbromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M960DHIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

329 °C | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Anisotropine methylbromide pharmacology and toxicology

An In-depth Technical Guide to the Pharmacology and Toxicology of Anisotropine Methylbromide

Executive Summary

This compound (also known as octatropine methylbromide) is a synthetically derived quaternary ammonium compound belonging to the class of antimuscarinic agents.[1][2] Structurally, it is an ester of tropine, distinguishing itself from atropine by the substitution of an aliphatic side chain for the aromatic moiety.[3] This guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. Furthermore, it delves into the toxicological data, outlining known adverse effects and significant data gaps in non-clinical safety assessment. The primary objective is to equip researchers and drug development professionals with a foundational understanding of this compound, highlighting its historical therapeutic context and the methodologies used to characterize such compounds. Although largely superseded by more effective therapies for peptic ulcer disease, its study offers valuable insights into the structure-activity relationships of anticholinergic drugs.[2][4][5]

Chemical and Physical Properties

This compound is a quaternary ammonium salt, a structural feature that profoundly influences its pharmacological and pharmacokinetic profile.[1][6] Its permanent positive charge limits its ability to cross lipid membranes, such as the blood-brain barrier.[1]

Table 1: Chemical and Physical Data

| Property | Value | Source(s) |

| IUPAC Name | [(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide | [7] |

| CAS Number | 80-50-2 | [2][7] |

| Molecular Formula | C₁₇H₃₂BrNO₂ | [7][8] |

| Molecular Weight | 362.35 g/mol | [7][8] |

| Appearance | White, glistening powder or plates | [3] |

| Solubility | Soluble in water | [6] |

Pharmacology

The pharmacological activity of this compound stems from its ability to antagonize the actions of acetylcholine at muscarinic receptors, with a relative selectivity for the gastrointestinal tract.[1][3]

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3 subtypes).[7][9] It inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but may lack direct cholinergic innervation.[1] These receptor sites are prevalent in the autonomic effector cells of smooth muscle, cardiac muscle, the sinoatrial and atrioventricular nodes, and exocrine glands.[1] By blocking these receptors, particularly in the gastrointestinal tract, it reduces smooth muscle tone and secretory activity.[7][10] Its quaternary ammonium structure ensures its bioactivity is largely peripheral, with limited penetration into the central nervous system.[7]

Caption: Competitive antagonism at the muscarinic receptor.

Pharmacodynamics

The effects of this compound are dose-dependent.[1] At lower doses, it primarily inhibits salivary and bronchial secretions, sweating, and accommodation, while also causing pupil dilation (mydriasis) and an increased heart rate (tachycardia).[1][4] Higher doses are required to achieve the desired therapeutic effects of decreased gastrointestinal and urinary tract motility and the inhibition of gastric acid secretion.[1][4] This dose-response relationship is a critical consideration in clinical use, as achieving therapeutic gastrointestinal effects often coincides with the emergence of systemic anticholinergic side effects.

Table 2: Dose-Dependent Pharmacodynamic Effects

| Effect | Low Dose | High Dose |

| Secretions (Salivary, Bronchial) | Inhibition[1][4] | Pronounced Inhibition[1] |

| Heart Rate | Increased[1][4] | Further Increased[1] |

| Pupil Size | Dilation (Mydriasis)[1][4] | Pronounced Dilation[1] |

| GI Motility | Minimal Effect | Decreased[1][4] |

| Gastric Acid Secretion | Minimal Effect | Inhibited[1][4] |

| Urinary Tract Tone | Minimal Effect | Decreased[1] |

Pharmacokinetics (ADME)

-

Absorption: As a quaternary ammonium compound, its gastrointestinal absorption is poor and irregular, with an estimated oral bioavailability of 10% to 25%.[1][2][5] Studies in rats have shown that the presence of food can reduce the rate of absorption.[1][3]

-

Distribution: The charged nature of the molecule prevents it from readily crossing the blood-brain or placental barriers.[1] Autoradiography studies in mice show that after parenteral administration, the compound distributes mainly to excretory organs like the kidneys, liver, salivary glands, and intestines.[1]

-

Metabolism: this compound is believed to undergo hepatic metabolism, primarily through enzymatic hydrolysis.[1]

-

Excretion: Limited information is available on its excretion, though urinary excretion of the parent compound has been documented.[1][7] The biological half-life is not well-established.[1]

Toxicology

The toxicology profile of this compound is characteristic of antimuscarinic agents, dominated by extensions of its pharmacological effects.

Non-Clinical Toxicology

-

Genotoxicity and Carcinogenicity: There is a significant lack of data regarding the genotoxic and carcinogenic potential of this compound itself. It is crucial to distinguish it from methyl bromide, a structurally unrelated fumigant with known genotoxic properties.[11][12] Data from methyl bromide studies are not applicable to this compound and should not be used for its safety assessment.

Clinical Toxicology and Adverse Drug Reactions (ADRs)

The adverse effects are predominantly anticholinergic in nature.[3] Tolerance to many of these effects can develop, but this may be accompanied by a decrease in therapeutic effectiveness.[3]

Common ADRs include: [3][6][13]

-

Gastrointestinal: Dry mouth, constipation.

-

Ocular: Mydriasis, cycloplegia (loss of accommodation), blurred vision.

-

Cardiovascular: Tachycardia.

-

Genitourinary: Dysuria, acute urinary retention.

-

Dermatologic: Anhidrosis (decreased sweating), which can lead to heat intolerance.

In high doses or susceptible individuals (especially the elderly), central nervous system effects such as mental confusion and excitement can occur, despite its limited CNS penetration.[3]

Contraindications and Special Populations

This compound should be used with great caution, or is contraindicated, in patients with:[3]

-

Narrow-angle glaucoma

-

Prostatic hypertrophy and bladder neck obstruction

-

Partial or complete obstructive gastrointestinal diseases (e.g., pyloric obstruction, paralytic ileus)

-

Severe ulcerative colitis

-

Myasthenia gravis

Methodologies & Protocols

Characterizing a compound like this compound involves a tiered approach, from in vitro receptor binding to in vivo functional assays. The causality behind these experimental choices is to first establish target engagement and then confirm functional activity that translates to a physiological response.

Protocol: Ex Vivo Smooth Muscle Contractility Assay

This protocol serves to validate the functional antispasmodic activity of the compound on isolated intestinal tissue, a self-validating system where the tissue's own response to a known agonist provides the baseline for assessing antagonism.

Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions in isolated rabbit jejunum.

Methodology:

-

Tissue Preparation: A segment of jejunum is isolated from a euthanized rabbit and placed in Krebs-Henseleit buffer aerated with 95% O₂/5% CO₂ at 37°C.

-

Mounting: The segment is mounted in an organ bath under a resting tension of 1 gram, connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for 60 minutes, with buffer changes every 15 minutes.

-

Agonist Concentration-Response: A cumulative concentration-response curve is generated for acetylcholine to establish a baseline maximal contraction (Eₘₐₓ) and EC₅₀.

-

Antagonist Incubation: The tissue is washed and allowed to recover. It is then incubated with a specific concentration of this compound for 30 minutes.

-

Repeat Agonist Challenge: The acetylcholine concentration-response curve is repeated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the acetylcholine EC₅₀ is measured. By repeating steps 5 and 6 with multiple antagonist concentrations, a Schild plot can be constructed to determine the pA₂ value, a measure of antagonist potency.

Sources

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octatropine methylbromide - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. This compound Result Summary | BioGRID [thebiogrid.org]

- 5. Octatropine methylbromide [medbox.iiab.me]

- 6. CAS 80-50-2: this compound | CymitQuimica [cymitquimica.com]

- 7. medkoo.com [medkoo.com]

- 8. GSRS [precision.fda.gov]

- 9. Clinical evaluation of anisotropine methyl bromide (valpin), an anticholinergic drug. | BioGRID [thebiogrid.org]

- 10. This compound | AChR | Prostaglandin Receptor | TargetMol [targetmol.com]

- 11. Toxicology and Hazard Identification - Methyl Bromide Risk Characterization in California - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. What are the side effects of Homatropine Methylbromide? [synapse.patsnap.com]

What is the chemical structure of Anisotropine methylbromide?

The physiological consequences of muscarinic blockade by this compound are dose-dependent. [5][8]* Gastrointestinal Tract: It reduces the motility and secretory activity of the gastrointestinal system, which alleviates spasms and can decrease gastric acid secretion. [2][3][5]* Urinary System: It can reduce the tone of the ureter and urinary bladder. [5]* Other Effects: Smaller doses can inhibit salivary and bronchial secretions. [8]Systemic anticholinergic side effects include dry mouth, blurred vision, and urinary retention. [1]

Experimental Analysis and Protocols

Protocol: In Vitro Assessment of Antispasmodic Activity using the Organ Bath Technique

This protocol provides a robust and validated method for quantifying the anticholinergic activity of this compound by measuring its ability to inhibit acetylcholine-induced contractions in isolated smooth muscle tissue, such as guinea pig ileum.

Objective: To determine the potency of this compound as a competitive antagonist of acetylcholine at muscarinic receptors in an isolated tissue preparation.

Materials:

-

Isolated tissue (e.g., guinea pig ileum segment)

-

Organ bath system with temperature control (37°C) and aeration (95% O₂, 5% CO₂)

-

Isotonic transducer and data acquisition system

-

Krebs-Henseleit physiological salt solution

-

Acetylcholine (ACh) chloride stock solution

-

This compound stock solution

Methodology:

-

Tissue Preparation:

-

A segment of guinea pig ileum (~2-3 cm) is isolated and cleaned of adherent mesenteric tissue.

-

The segment is mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated continuously.

-

One end of the tissue is fixed to a hook at the bottom of the bath, and the other is connected to an isotonic force transducer.

-

The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram, with the buffer being replaced every 15 minutes.

-

-

Control Response Generation:

-

A cumulative concentration-response curve for acetylcholine is generated. ACh is added to the bath in increasing concentrations (e.g., 1 nM to 100 µM).

-

The contractile response is recorded until a maximal contraction is achieved.

-

The tissue is washed thoroughly to return to baseline tension. This step is repeated 2-3 times to ensure a reproducible response.

-

-

Antagonist Incubation:

-

A known concentration of this compound (e.g., 10 nM) is added to the bath.

-

The tissue is incubated with the antagonist for a pre-determined period (e.g., 20-30 minutes) to allow for receptor binding equilibrium.

-

-

Assessing Antagonism:

-

In the continued presence of this compound, a second cumulative concentration-response curve for acetylcholine is generated.

-

A rightward shift in the ACh concentration-response curve is expected, indicating competitive antagonism. The maximal response to ACh should remain attainable, albeit at higher concentrations.

-

-

Data Analysis:

-

The concentration of ACh required to produce 50% of the maximal response (EC₅₀) is calculated for both curves (control and in the presence of the antagonist).

-

The Dose Ratio (DR) is calculated: DR = (EC₅₀ with antagonist) / (EC₅₀ without antagonist).

-

The experiment is repeated with several different concentrations of this compound.

-

A Schild plot (log(DR-1) vs. log[Antagonist Concentration]) is constructed. The x-intercept of this plot provides the pA₂, a measure of the antagonist's potency.

-

Caption: Experimental workflow for assessing the antispasmodic activity of Anisotropine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6647, this compound. Available at: [Link]

-

Wikipedia (n.d.). Octatropine methylbromide. Available at: [Link]

-

Therapeutic Target Database (n.d.). This compound. Available at: [Link]

-

precisionFDA (2025). This compound. Available at: [Link]

-

CAS Common Chemistry (n.d.). This compound. Available at: [Link]

-

DrugFuture (n.d.). This compound. Available at: [Link]

-

BioGRID (n.d.). This compound Result Summary. Available at: [Link]

-

Patsnap Synapse (n.d.). This compound. Available at: [Link]

-

ClinPGx (n.d.). This compound. Available at: [Link]

-

U.S. Food and Drug Administration (n.d.). This compound. Available at: [Link]

Sources

- 1. CAS 80-50-2: this compound | CymitQuimica [cymitquimica.com]

- 2. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Octatropine methylbromide - Wikipedia [en.wikipedia.org]

- 7. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 8. This compound Result Summary | BioGRID [thebiogrid.org]

Anisotropine Methylbromide: A Technical Guide for Researchers

An in-depth exploration of the pharmacology, mechanism of action, and analytical methodologies for the muscarinic receptor antagonist, Anisotropine Methylbromide.

This guide provides a comprehensive technical overview of this compound, a quaternary ammonium anticholinergic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core attributes, its mechanism of action at the molecular level, established experimental protocols for its characterization, and its historical context in clinical applications.

Core Identification: CAS Number and Synonyms

This compound is a well-established compound with a unique chemical identity. Its Chemical Abstracts Service (CAS) number is 80-50-2 [1][2]. Over the years, it has been known by a variety of synonyms and trade names, which are crucial to recognize when conducting literature reviews and database searches.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| Systematic Name | (3S)-8,8-dimethyl-3-((2-propylpentanoyl)oxy)-8-azabicyclo[3.2.1]octan-8-ium bromide[3] |

| INN | Octatropine methylbromide[4][5] |

| USAN | This compound[4][5] |

| Trade Names | Valpin, Endovalpin, Lytispasm[4][5][6] |

| Other Synonyms | 8-Methyltropinium bromide 2-propylvalerate, Anisotropine methobromide, Methyloctatropine bromide[3][7] |

Mechanism of Action: A Muscarinic Antagonist

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[1][2]. These G-protein coupled receptors are key components of the parasympathetic nervous system and are involved in a wide array of physiological processes.

As a quaternary ammonium compound, this compound possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier. This structural feature is responsible for its predominantly peripheral action, minimizing central nervous system side effects[1][8]. Its primary targets are the muscarinic receptors located on smooth muscle and secretory glands[1]. While it is often described as an M1-M3 antagonist, specific affinity data for each receptor subtype is not extensively documented in readily available literature, a reflection of its development era preceding routine subtype screening[1].

Signaling Pathways

The antagonism of muscarinic receptors by this compound interrupts the downstream signaling cascades initiated by acetylcholine. The M1 and M3 receptor subtypes, prevalent in the gastrointestinal tract, are coupled to Gq proteins. Their activation by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C, culminating in smooth muscle contraction and glandular secretion. This compound blocks these effects by preventing the initial binding of acetylcholine.

In-vivo Evaluation

This in-vivo model assesses the antisecretory effect of this compound.

Objective: To quantify the inhibition of gastric acid secretion by this compound in a rat model.

Principle: The pylorus of the rat stomach is ligated to allow for the accumulation of gastric secretions over a set period. The volume and acidity of the collected gastric juice are then measured.

Materials:

-

Male Wistar rats.

-

This compound.

-

Vehicle control (e.g., saline).

-

Anesthetic (e.g., ether or isoflurane).

-

Surgical instruments.

-

pH meter.

-

Centrifuge.

Procedure:

-

Fasting: Fast the rats for 24-48 hours with free access to water.

-

Dosing: Administer this compound or vehicle control (subcutaneously or intraperitoneally) 30 minutes prior to surgery.

-

Anesthesia and Surgery: Anesthetize the rat and perform a midline abdominal incision. Ligate the pylorus of the stomach.

-

Recovery and Secretion: Close the incision and allow the animal to recover for a defined period (e.g., 4 hours) for gastric juice to accumulate.

-

Sample Collection: Euthanize the animal, clamp the esophagus, and carefully dissect out the stomach. Collect the gastric contents.

-

Analysis: Centrifuge the gastric contents to remove solid debris. Measure the volume of the supernatant and titrate with 0.01 N NaOH to determine the total acid output.

-

Data Analysis: Compare the volume and total acid output between the treated and control groups to determine the percentage of inhibition.

Clinical Evidence

Clinical trials conducted in the mid to late 20th century evaluated the efficacy of this compound in the treatment of duodenal ulcers. While these studies may not meet all modern standards of clinical trial design, they provide valuable insight into the compound's therapeutic effects.

Table 3: Summary of a Clinical Trial of this compound in Duodenal Ulcer

| Study Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled trial |

| Patient Population | 30 patients with endoscopy-proved symptomatic duodenal ulcer disease |

| Treatment Regimen | 80 mg this compound orally at 8 P.M. |

| Primary Outcome | Ulcer healing within two weeks |

| Results | - Ulcer healing: 69% in the this compound group vs. 43% in the placebo group- Nocturnal pain episodes: 0.63 in the this compound group vs. 2.71 in the placebo group (P = 0.06) |

| Conclusion | Suggests that nighttime this compound therapy may be useful in the treatment of duodenal ulcer disease. |

Source: Adapted from a study on the effect of nighttime Anisotropine methyl bromide on duodenal ulcer healing and pain.

Conclusion

This compound is a peripherally acting muscarinic antagonist with a well-documented history as an antispasmodic and antisecretory agent. Its primary mechanism of action involves the competitive blockade of muscarinic receptors in the gastrointestinal tract, leading to reduced motility and acid secretion. While it has been largely replaced by more modern therapeutics, a thorough understanding of its pharmacology and the methodologies used for its characterization remains valuable for researchers in the fields of gastroenterology and autonomic pharmacology. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other muscarinic receptor modulators.

References

-

Wikipedia. Octatropine methylbromide. [Link]

-

Midas Pharma. Octatropine methylbromide. [Link]

-

DrugBank. This compound. [Link]

-

BioGRID. This compound Result Summary. [Link]

-

PubChem. This compound. [Link]

-

Global Substance Registration System. This compound. [Link]

-

AdooQ Bioscience. This compound (CB-154). [Link]

-

PatSnap Synapse. This compound - Drug Targets, Indications, Patents. [Link]

-

PubMed. Overview of muscarinic receptor subtypes. [Link]

-

PubMed. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. [Link]

-

PubMed. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites. [Link]

-

PubMed Central. Structural insights into the subtype-selective antagonist binding to the M2 muscarinic receptor. [Link]

-

Therapeutic Target Database. Drug Information. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octatropine methylbromide - Wikipedia [en.wikipedia.org]

- 5. Octatropine methylbromide [medbox.iiab.me]

- 6. Octatropine methylbromide [midas-pharma.com]

- 7. This compound Result Summary | BioGRID [thebiogrid.org]

- 8. echemi.com [echemi.com]

Anisotropine Methylbromide: A Technical Guide to its Muscarinic Receptor Binding Profile and Characterization

An in-depth technical guide by a Senior Application Scientist

Abstract

Anisotropine methylbromide (also known as octatropine methylbromide) is a quaternary ammonium anticholinergic agent historically used as an antispasmodic for gastrointestinal disorders.[1] Its therapeutic effects stem from its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3] This technical guide provides a comprehensive overview of the receptor binding profile of this compound, grounded in established pharmacological principles. While specific high-resolution binding affinity data for individual receptor subtypes is sparse due to the compound's vintage, this guide offers a detailed framework for its characterization. We present authoritative methodologies for determining its binding profile, focusing on the gold-standard radioligand competition assay, and explore the downstream signaling implications of its antagonist activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this compound or similar muscarinic antagonists.

Introduction to this compound

This compound is a synthetic derivative of tropine, belonging to the class of quaternary ammonium anticholinergic compounds.[4][5] Structurally, its quaternary amine group confers a permanent positive charge, which generally limits its ability to cross the blood-brain barrier, leading to predominantly peripheral effects.[2] Clinically, it has been utilized to reduce gastrointestinal motility and secretory activity by blocking the muscarinic actions of acetylcholine.[4][6] Like other drugs in its class, its mechanism of action is the competitive inhibition of acetylcholine at postganglionic muscarinic receptors found on autonomic effector cells in smooth muscle, cardiac muscle, and exocrine glands.[3][4]

The Muscarinic Acetylcholine Receptor (mAChR) Family

To understand the binding profile of this compound, it is essential to first understand its targets. The muscarinic acetylcholine receptors are a family of five G-protein-coupled receptor (GPCR) subtypes (M1-M5), which mediate the diverse effects of acetylcholine throughout the central and peripheral nervous systems.[7] These subtypes exhibit distinct tissue distribution and couple to different intracellular signaling pathways, making receptor selectivity a key determinant of a drug's therapeutic and side-effect profile.

-

M1, M3, M5 Receptors: These subtypes typically couple through Gαq/11 proteins.[8] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction and gland secretion.[8][9]

-

M2, M4 Receptors: These subtypes couple through Gαi/o proteins.[9] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also directly modulate ion channels, such as opening potassium channels in the heart, which leads to hyperpolarization and a decreased heart rate.[10]

This compound: Receptor Binding Profile

This compound functions as a non-selective muscarinic antagonist.[6][11]

Target Affinity and Selectivity

While widely classified as a muscarinic antagonist, specific, publicly available binding affinity values (Ki) for this compound across the five cloned human muscarinic receptor subtypes are not well-documented in modern literature. This is common for older compounds that were developed prior to the widespread use of molecular cloning and subtype-specific binding assays. However, available data and pharmacological classification indicate that it acts as a competitive antagonist at M1, M2, and M3 receptors, the primary subtypes found in its target peripheral tissues (e.g., GI tract, salivary glands).[2][5] Its clinical effects, such as reducing gastrointestinal motility and secretion, are consistent with the blockade of M3 receptors on smooth muscle and glands, while effects like tachycardia can be attributed to the blockade of M2 receptors in the heart.[4]

Without precise Ki values, a quantitative selectivity profile cannot be constructed. The characterization of such a profile would require the experimental methodologies detailed in the following section.

Methodologies for Characterizing the Binding Profile

For any researcher aiming to definitively establish the binding profile of this compound or a similar compound, the competitive radioligand binding assay is the principal methodology. This section provides the theoretical basis and a practical, field-proven protocol.

Principle of the Competitive Radioligand Binding Assay

This assay quantifies the affinity of an unlabeled test compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor. The assay is performed on a biological preparation containing the receptor, such as membranes from cells engineered to express a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1, hM2, etc.).

By incubating the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor, a displacement curve is generated. From this curve, the IC50 (the concentration of the competitor that displaces 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation .[2][12]

Visualization of the Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Binding Assay

This protocol describes the determination of this compound's affinity for a specific muscarinic receptor subtype (e.g., M3) expressed in cell membranes.

Materials:

-

Receptor Source: Frozen cell membrane pellets from CHO cells stably expressing the human M3 receptor.

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[11]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Atropine (10 µM).

-

Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C), scintillation counter, scintillation fluid.

Procedure:

-

Membrane Thawing and Resuspension:

-

Causality: Membranes are kept frozen at -80°C to preserve receptor integrity. Thawing should be done rapidly on ice to prevent degradation by proteases.

-

Thaw the membrane pellet on ice. Resuspend in ice-cold Assay Buffer to a final protein concentration of 10-20 µg per well. Keep on ice.

-

-

Assay Plate Setup:

-

The assay is performed in a 96-well plate with a final volume of 250 µL per well. All determinations should be done in triplicate.

-

Total Binding (TB) wells: 50 µL Assay Buffer.

-

Non-specific Binding (NSB) wells: 50 µL of 10 µM Atropine. Causality: A high concentration of a potent, unlabeled antagonist is used to saturate all specific receptor sites. Any remaining radioactivity is considered non-specifically bound to the filter or membrane lipids.

-

Competitor wells: 50 µL of this compound dilutions (e.g., 11-point, 1:3 serial dilution from 10 µM to 0.1 nM).

-

-

Addition of Radioligand:

-

Prepare a solution of [³H]-NMS in Assay Buffer at 5x the final desired concentration. The final concentration should be approximately equal to its Kd value (typically ~0.5 - 1.0 nM) to ensure adequate signal without excessive ligand depletion.

-

Add 50 µL of the [³H]-NMS solution to all wells.

-

-

Addition of Membranes:

-

Initiate the binding reaction by adding 150 µL of the membrane suspension to all wells.

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.

-

-

Filtration and Washing:

-

Causality: The reaction is terminated by rapidly separating the receptor-bound radioligand (on the filter) from the free radioligand (which passes through).

-

Pre-soak the glass fiber filter mat in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Rapidly aspirate the contents of each well onto the filter mat using a vacuum manifold.

-

Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer.

-

-

Quantification:

-

Dry the filter mat.

-

Add scintillation cocktail to each filter spot.

-

Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

-

Generate Displacement Curve: Plot the CPM for each competitor concentration as a percentage of the maximum specific binding versus the log concentration of this compound.

-

Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate Ki using the Cheng-Prusoff Equation:

-

Ki = IC50 / (1 + [L]/Kd) [12]

-

Where:

-

Ki: The inhibition constant for this compound (the ultimate measure of affinity).

-

IC50: The experimentally determined concentration of anisotropine that inhibits 50% of specific binding.

-

[L]: The concentration of the radioligand ([³H]-NMS) used in the assay.

-

Kd: The dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

-

-

Muscarinic Receptor Signaling Pathways and Antagonism

This compound, as a competitive antagonist, binds to the orthosteric site on the muscarinic receptor, the same site as the endogenous agonist acetylcholine. By occupying this site without activating the receptor, it prevents acetylcholine from binding and initiating downstream signaling cascades.

Caption: Antagonism of the M3 receptor Gq/11 signaling pathway.

Summary and Conclusion

This compound is a peripherally acting competitive muscarinic antagonist. While its historical use in treating gastrointestinal ailments points to significant activity at M2 and M3 receptor subtypes, a detailed, quantitative binding profile across all five human receptor subtypes is not available in the public domain. This guide provides the established, authoritative experimental framework—centered on the competitive radioligand binding assay—that enables researchers to precisely determine these affinities. By applying these methodologies, a complete picture of the compound's binding characteristics can be established, providing a deeper understanding of its pharmacological effects and a basis for comparison with other muscarinic antagonists.

References

-

PNAS. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Available at: [Link]

-

Moreno-Galindo, C., et al. (2005). Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells. The Journal of Physiology, 569(Pt 1), 101–118. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6647, this compound. Available at: [Link]

-

Burgen, A. S. V., & Spero, L. (1968). The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine. British Journal of Pharmacology and Chemotherapy, 34(1), 99–115. Available at: [Link]

-

Ehlert, F. J. (1985). The relationship between muscarinic receptor occupancy and adenylate cyclase inhibition in the rabbit myocardium. Molecular Pharmacology, 28(5), 410–421. Available at: [Link]

-

Wikipedia. Muscarinic antagonist. Available at: [Link]

-

Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available at: [Link]

-

Wikipedia. Muscarinic acetylcholine receptor. Available at: [Link]

-

Wikipedia. Octatropine methylbromide. Available at: [Link]

-

BioGRID. This compound Result Summary. Available at: [Link]

-

Birdsall, N. J. M., & Hulme, E. C. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. Available at: [Link]

-

MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available at: [Link]

-

Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences of the United States of America, 71(5), 1725–1729. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). Muscarinic Antagonists. In: StatPearls [Internet]. Available at: [Link]

Sources

- 1. Octatropine methylbromide - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Atropine methyl bromide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Result Summary | BioGRID [thebiogrid.org]

- 6. adooq.com [adooq.com]

- 7. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Compound: this compound (CHEMBL1578) - ChEMBL [ebi.ac.uk]

- 10. GSRS [precision.fda.gov]

- 11. adooq.com [adooq.com]

- 12. Cetirizine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Muscarinic Receptor Subtype Selectivity of Anisotropine Methylbromide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Anisotropine methylbromide, also known as octatropine methylbromide, is a peripherally acting muscarinic antagonist that has been clinically utilized for its antispasmodic properties, particularly in the gastrointestinal (GI) tract.[1] As a quaternary ammonium compound, its structure confers limited ability to cross the blood-brain barrier, thus minimizing central nervous system side effects.[2] This guide provides a comprehensive analysis of the available pharmacological data regarding its selectivity across muscarinic acetylcholine receptor (mAChR) subtypes. While quantitative binding affinity (Kᵢ) or functional potency (IC₅₀) data for this compound at each of the five human muscarinic receptor subtypes (M1-M5) are not extensively available in the public domain, this document synthesizes existing knowledge to infer its selectivity profile. Furthermore, it details the standard experimental workflows required to fully characterize such a compound, offering a technical framework for future research.

Introduction: The Significance of Muscarinic Receptor Selectivity

The five muscarinic acetylcholine receptor subtypes (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[2] Each subtype exhibits a distinct tissue distribution and couples to specific intracellular signaling pathways, making subtype selectivity a critical objective in modern drug development to maximize therapeutic efficacy and minimize adverse effects.

-

M1 Receptors: Primarily located in the central nervous system and on gastric parietal cells, M1 receptors are coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[3]

-

M2 Receptors: Predominantly found in the heart, M2 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase, which leads to a decrease in heart rate (bradycardia).[4]

-

M3 Receptors: Widely expressed on smooth muscle cells (e.g., in the GI tract, bladder, and airways) and in exocrine glands (e.g., salivary glands).[5] Like M1, M3 receptors couple to Gq/11, stimulating smooth muscle contraction and glandular secretion.[4][5]

-

M4 and M5 Receptors: Primarily located in the central nervous system, with M4 coupling to Gi/o and M5 to Gq/11. Their peripheral roles are less defined.[6]

Given this distribution, a muscarinic antagonist's therapeutic utility is defined by its selectivity. For an antispasmodic agent targeting the GI tract, high affinity for M3 receptors is desirable, with lower affinity for M2 receptors to avoid cardiac side effects.

This compound: Deduced Selectivity Profile

This compound is a synthetic anticholinergic agent.[7] Its clinical application in treating conditions like peptic ulcers and gastrointestinal spasms points towards significant interaction with muscarinic receptors in the GI tract.[2][8]

Mechanism of Action

As a competitive antagonist, this compound binds to muscarinic receptors without activating them, thereby preventing acetylcholine from eliciting its effects.[2] Its quaternary ammonium structure ensures it is poorly absorbed orally and does not readily cross biological membranes like the blood-brain barrier, localizing its action to the periphery.[2]

Inferred Subtype Selectivity

While specific binding data is scarce, the pharmacological effects of this compound allow for a reasoned deduction of its selectivity profile.

-

Gastrointestinal Effects: The drug effectively reduces GI motility and secretory activity.[2] These actions are primarily mediated by M3 receptors on smooth muscle and secretory glands. Therefore, it is logical to conclude that This compound is an M3 receptor antagonist . Some sources also suggest activity at M1 and M2 receptors.[5]

-

Antisecretory Effects: Smaller doses of this compound have been shown to inhibit salivary and bronchial secretions.[2] Salivary secretion is a complex process involving M1 and M3 receptors. This further supports its role as an antagonist at these subtypes.

-

Cardiac Effects: At higher doses, an increase in heart rate (tachycardia) can be observed, which is a classic effect of blocking M2 receptors in the sinoatrial node.[2] This suggests that this compound also possesses antagonistic activity at M2 receptors , although its therapeutic window for GI effects is likely achieved at concentrations that minimally affect the heart.

Based on this clinical profile, this compound can be classified as a non-selective peripheral muscarinic antagonist, with probable functional preference for M3 and M1 receptors over M2 receptors at therapeutic doses for GI disorders. A definitive quantitative profile across all five subtypes remains to be established through rigorous experimental assays.

Experimental Protocols for Determining Muscarinic Subtype Selectivity

To definitively determine the subtype selectivity of a compound like this compound, radioligand binding assays are the gold standard. These assays measure the direct competition between the unlabeled test compound and a high-affinity radiolabeled ligand for binding to a specific receptor subtype.

Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-hM1, CHO-hM2, etc.).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (1 µM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates and glass fiber filter mats.

-

Filtration apparatus and liquid scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Culture and harvest cells expressing the specific muscarinic receptor subtype. Lyse the cells and prepare a membrane fraction through differential centrifugation. Determine the total protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 25 µL [³H]-NMS (at a concentration near its Kd), 25 µL Assay Buffer, and 50 µL of membrane preparation.

-

Non-Specific Binding (NSB): 25 µL [³H]-NMS, 25 µL of 1 µM Atropine, and 50 µL of membrane preparation.

-

Competitive Binding: 25 µL [³H]-NMS, 25 µL of varying concentrations of this compound, and 50 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add liquid scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Repeat for all Subtypes: Repeat this entire procedure for each of the five muscarinic receptor subtypes (M1-M5).

Data Presentation

The calculated Kᵢ values should be compiled into a table for clear comparison of binding affinities across the receptor subtypes. The data can also be expressed as pKᵢ (-log Kᵢ).

| Receptor Subtype | Kᵢ (nM) [Hypothetical Data] | pKᵢ [Hypothetical Data] |

| M1 | Value | Value |

| M2 | Value | Value |

| M3 | Value | Value |

| M4 | Value | Value |

| M5 | Value | Value |

| Table 1: Hypothetical data table for summarizing binding affinities of this compound. |

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the workflow for the radioligand competition binding assay described above.

Caption: Workflow for determining muscarinic receptor subtype affinity.

Signaling Pathways of Key Peripheral Muscarinic Receptors

This diagram outlines the primary signaling cascades initiated by acetylcholine binding to M2 and M3 receptors, the key players in the peripheral actions of this compound.

Sources

- 1. Octatropine methylbromide - Wikipedia [en.wikipedia.org]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Result Summary | BioGRID [thebiogrid.org]

- 6. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

A Guide to the Preclinical Pharmacokinetic Profiling of Anisotropine Methylbromide in Animal Models

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide a comprehensive, technically-grounded framework for investigating the pharmacokinetics of anisotropine methylbromide. The narrative moves beyond a simple recitation of protocols to explain the underlying rationale for experimental design choices, ensuring a robust and self-validating approach to data generation and interpretation.

Foundational Understanding: this compound

This compound, also known as octatropine methylbromide, is a synthetic quaternary ammonium compound.[1][2] Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine receptors (M1-M3), which classifies it as an anticholinergic agent.[1][3][4][5] Historically, it was utilized as an adjunct treatment for peptic ulcers and other gastrointestinal spasmodic conditions, leveraging its ability to reduce gastric acid secretion and intestinal motility.[2][3][6]

The defining structural feature of this compound is its quaternary ammonium group. This permanent positive charge profoundly influences its pharmacokinetic (PK) profile, rendering it poorly lipid-soluble. Consequently, it is not expected to readily diffuse across biological membranes.[1] This characteristic is the cornerstone upon which its predominantly peripheral action is built, with limited penetration into the central nervous system.[1][3]

A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for any preclinical development program.[7] Pharmacokinetic studies in relevant animal models provide the critical data needed to establish dose-response relationships, predict human exposure, and evaluate the safety profile of the compound.[8]

The ADME Profile of this compound

Synthesizing available preclinical data provides a foundational ADME profile, which in turn informs the design of definitive pharmacokinetic studies.

Absorption

The oral absorption of this compound is characteristically poor and can be irregular, a direct consequence of its ionized, hydrophilic nature.

-

Bioavailability: Following oral administration, total absorption is estimated to be in the range of 10% to 25%.[1]

-

Food Effect: In rat models, the presence of food has been shown to reduce the rate of absorption.[1]

-

Mechanism: There is evidence suggesting a saturable process influences its intestinal absorption, indicating the potential involvement of a carrier-mediated transport system rather than simple passive diffusion.[1]

Distribution

Distribution is largely limited to peripheral tissues, with minimal access to protected compartments like the central nervous system.

-

Blood-Brain Barrier: As a quaternary ammonium cation, the molecule does not readily cross the blood-brain or placental barriers.[1] This is a key differentiator from tertiary amine anticholinergics and explains its lack of central effects.

-

Tissue Localization: Whole-body autoradiography studies in mice following parenteral administration revealed the highest concentrations of the compound in excretory organs, namely the kidneys, liver, salivary glands, and intestines.[1] Lesser amounts were detected in the stomach mucosa, pancreas, and reproductive ducts.[1]

Metabolism

The metabolic clearance of this compound appears to be a significant route of elimination.

-

Primary Site: The liver is the principal site of metabolism.[1]

-

Metabolic Pathway: The primary biotransformation pathway is enzymatic hydrolysis of the ester linkage.[1] Further studies would be required to characterize the specific enzymes involved (e.g., carboxylesterases) and to identify the resulting metabolites.

Excretion

The compound and its metabolites are cleared from the body primarily through renal and hepatic pathways.

This compound ADME Pathway

Caption: ADME pathway of this compound.

Designing a Definitive In Vivo Pharmacokinetic Study

A well-designed PK study is a self-validating system. The protocol must be constructed to yield unambiguous data that can be confidently used for parameter estimation. Rodent models, such as the Sprague-Dawley rat, are industry-standard for initial PK characterization.[11]

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

Objective: To determine the key pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL, Vd) and oral bioavailability (F%) of this compound in rats.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (n=5 per group).

-

Weight: 250-300g.

-

Justification: The rat is a well-characterized model for pharmacokinetic studies, and prior absorption data for this compound exists in this species.[1]

-

Acclimation: Animals should be acclimated for at least 7 days prior to the study.

2. Surgical Preparation (Day -1):

-

To facilitate serial blood sampling and minimize stress, cannulation of the jugular vein is the preferred methodology.[11]

-

Anesthetize the animal and surgically implant a cannula into the right jugular vein. The cannula should be exteriorized at the nape of the neck.

-

Allow for a 24-hour recovery period post-surgery.

3. Dosing Groups (Day 0):

-

Group 1: Intravenous (IV) Administration

-

Dose: 1 mg/kg.

-

Vehicle: Sterile Saline.

-

Administration: Slow bolus injection via the tail vein or a separate cannula. The IV group serves as the 100% bioavailability reference.[12]

-

-

Group 2: Oral (PO) Administration

-

Dose: 10 mg/kg.

-

Vehicle: 0.5% Methylcellulose in water.

-

Administration: Oral gavage.

-

-

Fasting: Animals should be fasted overnight (~12 hours) prior to dosing, with water available ad libitum.

4. Sample Collection:

-

Matrix: Whole blood collected in K2EDTA-coated tubes.

-

Volume: Approximately 150 µL per time point.

-

Time Points (IV): Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Time Points (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Causality: The sampling schedule is designed to adequately capture the peak concentration (Cmax) and the elimination phase of the drug.

5. Sample Processing and Storage:

-

Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma to uniquely labeled cryovials.

-

Store all plasma samples at -80°C pending bioanalysis. This ensures the stability of the analyte.

Preclinical Pharmacokinetic Study Workflow

Caption: Standard workflow for a rodent pharmacokinetic study.

Bioanalytical Method Validation

The quantification of this compound in plasma requires a highly selective and sensitive bioanalytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[10] A "fit-for-purpose" method validation must be conducted according to regulatory guidelines (e.g., FDA, ICH) to ensure data integrity.

Key Validation Parameters:

-

Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma.

-

Linearity: Establishing a calibration curve over a defined concentration range.

-

Accuracy & Precision: Intra- and inter-day assessment of how close measured values are to the nominal concentration and to each other.

-

Matrix Effect: Assessing the impact of plasma components on the ionization of the analyte.

-

Recovery: The efficiency of the extraction process.

-

Stability: Ensuring the analyte is stable under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Data Analysis and Pharmacokinetic Parameters

Upon generation of the plasma concentration-time data, pharmacokinetic parameters are calculated, typically using non-compartmental analysis (NCA) with specialized software.

| Parameter | Abbreviation | Description | Importance |

| Maximum Concentration | Cmax | The highest observed concentration in plasma. | Related to efficacy and potential acute toxicity. |

| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |

| Area Under the Curve | AUC(0-t), AUC(0-inf) | The total drug exposure over time. | Key parameter for assessing overall exposure and bioavailability. |

| Elimination Half-Life | t½ | The time required for the plasma concentration to decrease by 50%. | Determines dosing interval and time to reach steady-state. |

| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | Measures the body's efficiency in eliminating the drug. |

| Volume of Distribution | Vd | The apparent volume into which the drug distributes in the body. | Indicates the extent of tissue distribution.[12] |

| Oral Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. | Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |

Conclusion

The pharmacokinetic profile of this compound in animal models is dictated by its inherent physicochemical properties as a quaternary ammonium compound. This results in poor oral absorption and limited distribution across biological membranes such as the blood-brain barrier. A meticulously designed and executed pharmacokinetic study, utilizing appropriate animal models, surgical techniques, and validated bioanalytical methods, is essential for accurately characterizing its ADME profile. The resulting parameters provide the foundational data required for informed decision-making in the drug development process, enabling the transition from preclinical investigation to potential clinical evaluation.

References

-

This compound - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved from [Link]

-

Octatropine methylbromide. (n.d.). Wikipedia. Retrieved from [Link]

-

Pharmacokinetics. (n.d.). Institute of Molecular and Cell Biology (IMCB). Retrieved from [Link]

-

Qualitative and quantitative tests for this compound. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats. (2014). PubMed. Retrieved from [Link]

-

Metabolism and Pharmacokinetic Studies. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

-

Absorption, Distribution, Metabolism, and Elimination. (2018). Veterian Key. Retrieved from [Link]

-

Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. (n.d.). Toxicology. Retrieved from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved from [Link]

-

Toxicokinetics in Animal Models: Understanding Absorption, Distribution, Metabolism, and Excretion. (2024). Retrieved from [Link]

-

Established Bioanalytical Methods. (n.d.). UW School of Pharmacy. Retrieved from [Link]

-

Absorption, Distribution, Metabolism and Excretion (ADME) and Pharmacokinetic Assessments in Juvenile Animals. (2025). ResearchGate. Retrieved from [Link]

-

How do drugs move through the animal (Proceedings). (n.d.). DVM360. Retrieved from [Link]

-

Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). Retrieved from [Link]

Sources

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octatropine methylbromide - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mybiosource.com [mybiosource.com]

- 7. Absorption, Distribution, Metabolism, and Elimination | Veterian Key [veteriankey.com]

- 8. fda.gov [fda.gov]

- 9. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 10. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics [rsc.a-star.edu.sg]

- 12. dvm360.com [dvm360.com]

Anisotropine Methylbromide: A Comprehensive Technical Guide to Solubility in DMSO and Ethanol for Drug Development Professionals

An in-depth technical guide by a Senior Application Scientist

Executive Summary

Anisotropine methylbromide (CAS 80-50-2) is a quaternary ammonium compound and muscarinic antagonist historically used as an antispasmodic.[1][2][3][4] For modern researchers in drug development and screening, understanding its physicochemical properties, particularly solubility, is paramount for successful in vitro assay design and formulation development. This guide provides a detailed examination of the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We will move beyond simple data presentation to explore the underlying chemical principles, provide field-proven experimental protocols, and offer insights to ensure data integrity and reproducibility.

Introduction to this compound

This compound, also known as octatropine methylbromide, is a synthetic anticholinergic agent. Its structure features a bulky ester group attached to a tropane-derived core, which contains a permanently charged quaternary ammonium cation.

-

Chemical Nature: As a quaternary ammonium salt, it is inherently polar and ionic. This cationic nature is the primary determinant of its solubility characteristics, favoring polar solvents and limiting its solubility in nonpolar organic solvents.[1][6] This property is critical when selecting solvent systems for biological assays, as it governs the compound's ability to remain in solution upon dilution into aqueous media.

Core Principles: Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its entire development lifecycle. For researchers, the choice of solvent is dictated by the experimental objective.

-

Kinetic Solubility: Often measured in early discovery, this refers to the concentration of a compound that dissolves in a solvent system (like DMSO) and remains in solution for a short period after dilution into an aqueous buffer. It is relevant for preparing high-concentration stock solutions for high-throughput screening (HTS).

-

Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent at equilibrium. It is a fundamental property crucial for biopharmaceutical classification (BCS), pre-formulation studies, and predicting in vivo behavior.[10]

The significant difference in polarity between DMSO (a polar aprotic solvent) and ethanol (a polar protic solvent) results in distinct solubility profiles for an ionic compound like this compound.

Quantitative Solubility Profile: DMSO vs. Ethanol

This compound exhibits high solubility in DMSO, making it an excellent vehicle for preparing concentrated stock solutions. Its solubility in ethanol, however, is considerably lower.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of compounds.[11][12] For this compound, its polar nature effectively solvates the quaternary ammonium cation and the ester group. Quantitative data indicates a high degree of solubility:

-

Published data shows solubility values of 50 mg/mL (approximately 138 mM) .[8]

-

Alternative measurements under different conditions have reported a solubility of 69 mM .[6][13]

This high solubility confirms DMSO as the preferred solvent for creating stock solutions for most in vitro biological assays. The slight variation in reported values highlights that experimental conditions can influence the observed solubility.[6]

Solubility in Ethanol

Ethanol is a polar protic solvent, meaning it has a hydroxyl group that can act as a hydrogen bond donor. While it is a polar solvent, its overall solvating power for ionic salts can be less potent than that of DMSO.

-

Authoritative pharmaceutical texts describe this compound as being "sparingly soluble" in alcohol .[1]

-

"Slightly soluble" is another term used to describe its behavior in alcohols.[6]

Expert Insight: The term "sparingly soluble" typically implies a solubility range of 1 part solute per 30-100 parts solvent (i.e., 10-33 mg/mL). This limited solubility makes ethanol a less suitable choice for preparing high-concentration stock solutions but may be relevant in specific formulation contexts, such as elixirs, where ethanol is used as a co-solvent.

Data Summary

| Solvent | Type | Reported Solubility | Molar Concentration (mM) | Suitability as Stock Solvent |

| DMSO | Polar Aprotic | 50 mg/mL[8] | ~138 mM | Excellent |

| 69 mM[6][13] | 69 mM | |||

| Ethanol | Polar Protic | Sparingly Soluble[1] | Estimated 27-91 mM | Limited / Application-Specific |

Experimental Protocols for Solubility Determination

To ensure scientific integrity, solubility determination must follow validated protocols. The choice of method depends on the research objective: rapid screening versus definitive thermodynamic measurement.

Protocol 1: Kinetic Solubility Assessment for Stock Solution Preparation

Objective: To efficiently prepare a concentrated stock solution in DMSO for immediate use in biological assays and to confirm solubility at a target concentration (e.g., 10 mM).

Causality: This protocol prioritizes speed and practicality, reflecting the needs of HTS environments. We use visual inspection as a rapid endpoint. The use of sonication is a key step to overcome the initial energy barrier of dissolution for crystalline compounds, a common practice noted in supplier data sheets.[8]

-

Mass Calculation: Based on the molecular weight (362.35 g/mol ), calculate the mass of this compound required for a desired volume and concentration. For 1 mL of a 10 mM stock, 3.62 mg is needed.

-

Weighing: Accurately weigh the calculated mass into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO. Using anhydrous solvent is critical as DMSO is highly hygroscopic, and water contamination can alter solubility.[12]

-

Dissolution: Vortex the vial vigorously for 2 minutes. If solid particles remain, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes.[8][12] Gentle warming (e.g., to 37°C) can also be applied if the compound is known to be thermally stable.[11]

-

Visual Inspection: Once the process is complete, visually inspect the solution against a light source. A clear, particle-free solution indicates that the compound is soluble at the target concentration.

-

Storage: For long-term use, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.[8][11]

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Equilibrium (Shake-Flask) Solubility Determination

Objective: To determine the definitive thermodynamic solubility of this compound in DMSO or ethanol.

Causality: This is the gold-standard method.[10] It ensures that the system reaches a true thermodynamic equilibrium by using an excess of the solid compound and allowing sufficient time for the dissolution process to complete.[14] Centrifugation and subsequent analysis of the supernatant by a quantitative method like HPLC or UV-Vis spectroscopy provide an accurate and reproducible measurement.[11][15]

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (DMSO or ethanol) in a sealed glass vial. "Excess" means enough solid should remain visible at the end of the experiment.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[11][14]

-

Phase Separation: After equilibration, let the vials stand to allow large particles to settle. To completely separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm) for 10-15 minutes.[11]

-

Sample Collection: Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Immediately perform a serial dilution of the supernatant with an appropriate solvent (e.g., methanol or a mobile phase) to bring the concentration within the linear range of the analytical instrument and to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as UV-Vis Spectroscopy or HPLC, against a standard curve of known concentrations.[15]

-

Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factors, to determine the equilibrium solubility in mg/mL or Molarity.

Caption: The Shake-Flask method for equilibrium solubility.

Conclusion and Recommendations

For drug development professionals, a precise understanding of this compound's solubility is essential for reliable experimentation.

-

High Solubility in DMSO: this compound is highly soluble in DMSO, with reported values in the range of 69 to 138 mM.[6][8][13] This makes DMSO the ideal solvent for preparing concentrated stock solutions for in vitro screening and cellular assays.

-

Limited Solubility in Ethanol: The compound is only sparingly soluble in ethanol, which limits its utility for creating concentrated stocks but may be relevant for specific liquid formulations.[1]

It is imperative that researchers select the appropriate methodology for their needs. For high-throughput applications, a kinetic solubility check is often sufficient. For formulation, regulatory filings, or detailed physicochemical characterization, the rigorous shake-flask method to determine equilibrium solubility is mandatory. Always employ high-purity, anhydrous solvents and validated analytical techniques to ensure the generation of trustworthy and reproducible data.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Retrieved from [Link]

-

DrugFuture. (n.d.). This compound. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Octatropine methylbromide. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

BioGRID. (n.d.). This compound Result Summary. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). This compound. Retrieved from [Link]

-